![molecular formula C15H17N3O3S B2881941 (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone CAS No. 2034382-61-9](/img/structure/B2881941.png)
(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources.Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has highlighted the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, with some compounds showing promising antibacterial activities. These compounds were synthesized and characterized by spectral and analytical data, indicating potential applications in combating bacterial infections (Landage, Thube, & Karale, 2019).
Another study focused on the antimicrobial activity of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showcasing significant antimicrobial efficacy against various strains. The presence of a methoxy group in these compounds was associated with heightened antimicrobial activity (Kumar et al., 2012).
Anticancer Applications
A series of pyrazoline derivatives were evaluated for their anticancer potential, with several compounds exhibiting cytotoxic effects on the HepG-2 cell line, a human liver hepatocellular carcinoma cell line. One particular compound stood out for its potent anticancer activity, suggesting the promise of pyrazoline derivatives in cancer treatment (Xu et al., 2017).
Another study discovered a series of compounds with dual anticoronavirus and antitumoral activities. These compounds showed promise in both antiviral and anticancer applications, indicating the versatility of pyrazole derivatives in therapeutic development (Jilloju et al., 2021).
Enzyme Inhibition
- Research into novel 4,5-dihydropyrazole and pyrazolyl-thiazole derivatives revealed compounds with significant inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. These findings suggest potential applications in treating conditions associated with these enzymes (Budak et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(13-6-8-16-17-13)18-9-7-14(22(20,21)11-10-18)12-4-2-1-3-5-12/h1-6,8,14H,7,9-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNXXQRWEHMPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone |
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